molecular formula C14H28N2O3 B10832227 10-[2-(Dimethylamino)ethylamino]-10-oxodecanoic acid

10-[2-(Dimethylamino)ethylamino]-10-oxodecanoic acid

Cat. No.: B10832227
M. Wt: 272.38 g/mol
InChI Key: RGOJAAXJOLYDHR-UHFFFAOYSA-N
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Description

Compound “PMID26815044-Compound-117” is an aspartic protease inhibitor with selectivity for plasmepsins, which are enzymes crucial for the survival of the Plasmodium parasite in its human host. This compound has been developed as a novel antimalarial agent to combat drug-resistant strains of Plasmodium falciparum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound 117 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of Compound 117 would likely involve optimization of the synthetic route for large-scale manufacturing, ensuring high yield and purity. This may include the use of automated reactors, purification techniques like crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Compound 117 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups present in Compound 117 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Compound 117 has significant applications in various fields:

Mechanism of Action

Compound 117 exerts its effects by selectively inhibiting plasmepsins, which are essential for the survival of Plasmodium parasites. Plasmepsins are involved in the degradation of hemoglobin in the parasite’s digestive vacuole. By inhibiting these enzymes, Compound 117 disrupts the parasite’s ability to process hemoglobin, leading to its death .

Comparison with Similar Compounds

    Chloroquine: An older antimalarial drug that targets the parasite’s digestive vacuole.

    Artemisinin: A potent antimalarial that generates reactive oxygen species to kill the parasite.

    Mefloquine: Another antimalarial that disrupts the parasite’s membrane function.

Uniqueness of Compound 117: Compound 117 is unique due to its selective inhibition of plasmepsins, sparing human aspartic proteases. This selectivity reduces potential side effects and enhances its therapeutic potential against drug-resistant strains of Plasmodium falciparum .

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

10-[2-(dimethylamino)ethylamino]-10-oxodecanoic acid

InChI

InChI=1S/C14H28N2O3/c1-16(2)12-11-15-13(17)9-7-5-3-4-6-8-10-14(18)19/h3-12H2,1-2H3,(H,15,17)(H,18,19)

InChI Key

RGOJAAXJOLYDHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

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